2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Description
2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.393. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
A study on sterically hindered pyran derivatives, including 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, highlighted their chemical structure and intramolecular interactions. These compounds exhibit unique conformational characteristics, such as a flattened boat conformation of the heterocyclic pyran ring and various intramolecular hydrogen bonds forming six-membered rings. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Nesterov et al., 2007).
Synthetic Utility
In the realm of synthetic organic chemistry, the compound and its derivatives have been utilized as key intermediates in the synthesis of complex molecules. For example, a synthetic approach was developed for tetrasubstituted thiophenes using a strategy that involves the ring opening of related pyran derivatives. This methodology underscores the synthetic utility of pyran derivatives in constructing heterocyclic compounds with potential applications in material science and pharmaceutical chemistry (Sahu et al., 2015).
Corrosion Inhibition
Another interesting application is in the field of corrosion science, where pyran derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. These compounds demonstrated significant inhibition efficiency, suggesting their potential as protective agents in industrial applications to extend the lifespan of metal infrastructure and equipment (Saranya et al., 2020).
Pharmaceutical Applications
Derivatives of the compound have also been investigated for their pharmaceutical properties. For instance, new indole, aminoindole, and pyranoindole derivatives were synthesized and evaluated for their anti-inflammatory activity. This research indicates the potential of pyran derivatives in developing new therapeutic agents targeting inflammation-related disorders (Nakkady et al., 2000).
properties
IUPAC Name |
2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-16(19(22)26-8-7-23-2)17(13(10-20)18(21)27-11)12-5-6-14(24-3)15(9-12)25-4/h5-6,9,17H,7-8,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYBBZDAVPOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.